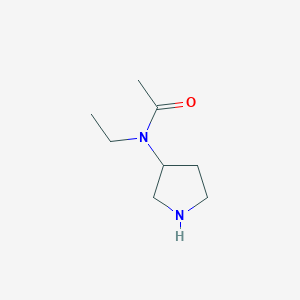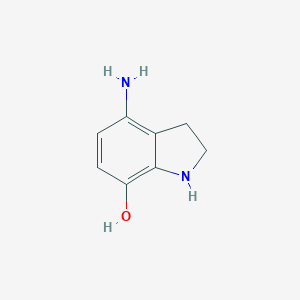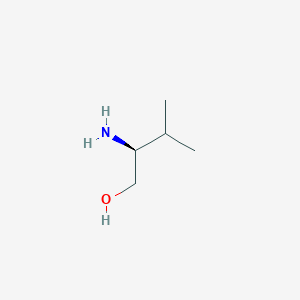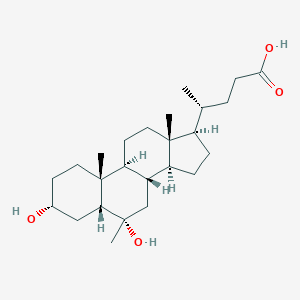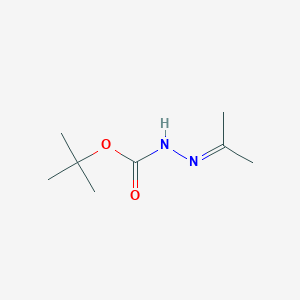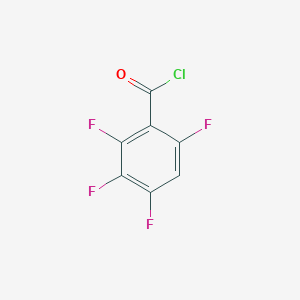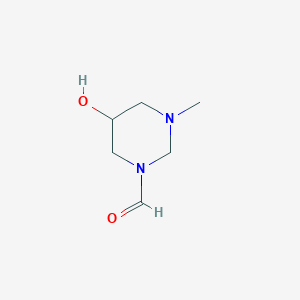
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde, also known as DMHD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMHD is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It is a colorless liquid that is soluble in water and has a molecular weight of 129.12 g/mol.
Mécanisme D'action
The exact mechanism of action of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde is not fully understood. However, it is believed to exert its biological activity through the formation of reactive oxygen species and the inhibition of key enzymes involved in cellular processes.
Effets Biochimiques Et Physiologiques
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its antibacterial, antifungal, and antiviral activity against a variety of pathogens. It has also been shown to exhibit neuroprotective and anti-inflammatory effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and has a low toxicity profile. However, one limitation is its low solubility in organic solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde. One area of interest is the development of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde-based materials with improved properties for electronic and optical applications. Another area of interest is the investigation of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde as a potential drug candidate for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde and its potential applications in environmental science.
Méthodes De Synthèse
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde can be synthesized through a multistep process starting from 5-methyl-1,3-diazinane-2,4-dione. The first step involves the reaction of 5-methyl-1,3-diazinane-2,4-dione with hydroxylamine hydrochloride to form 5-hydroxy-3-methyl-1,3-diazinane-2,4-dione. This intermediate is then further reacted with paraformaldehyde in the presence of sodium hydroxide to form 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde.
Applications De Recherche Scientifique
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been shown to exhibit antibacterial, antifungal, and antiviral properties. It has also been investigated as a potential drug candidate for the treatment of cancer and neurological disorders.
In materials science, 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. These materials have potential applications in electronic devices, sensors, and photovoltaic cells.
In environmental science, 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been studied for its potential use as a biodegradable solvent and as a catalyst for the degradation of organic pollutants.
Propriétés
Numéro CAS |
111280-65-0 |
|---|---|
Nom du produit |
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde |
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
5-hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde |
InChI |
InChI=1S/C6H12N2O2/c1-7-2-6(10)3-8(4-7)5-9/h5-6,10H,2-4H2,1H3 |
Clé InChI |
ZHNLRBYUSFWZNP-UHFFFAOYSA-N |
SMILES |
CN1CC(CN(C1)C=O)O |
SMILES canonique |
CN1CC(CN(C1)C=O)O |
Synonymes |
1(2H)-Pyrimidinecarboxaldehyde, tetrahydro-5-hydroxy-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)
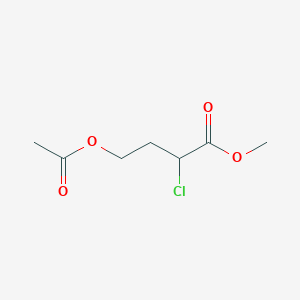
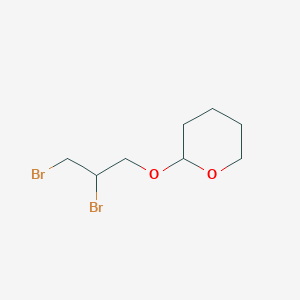
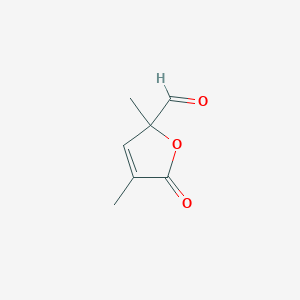
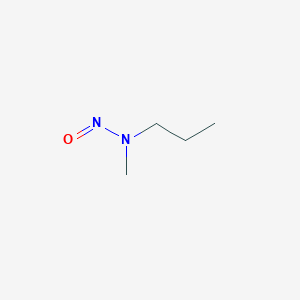
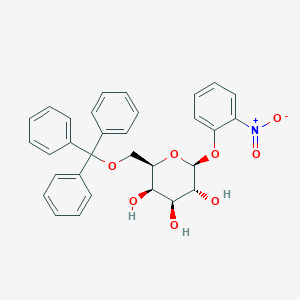
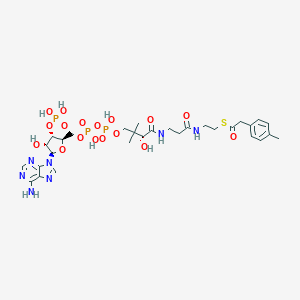
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)
